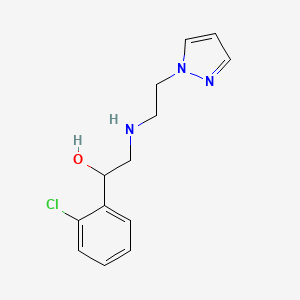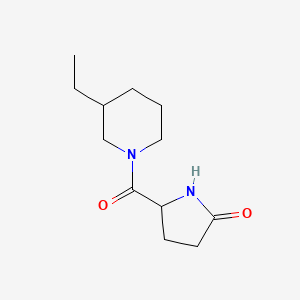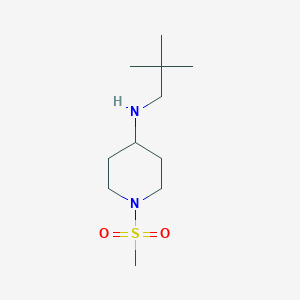
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DPPE, is a compound that has been extensively studied for its potential applications in scientific research. DPPE is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes.
Wirkmechanismus
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and calcium ions. This leads to a decrease in PKC-mediated phosphorylation of downstream targets, resulting in altered cellular responses.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, allowing for the investigation of PKC-mediated signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. Another area of interest is the investigation of the role of PKC in various disease states, including cancer, inflammation, and neurodegeneration. Finally, the potential therapeutic applications of 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol and its derivatives should be explored further.
Synthesemethoden
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with 1-pyrazol-1-ylpropan-2-amine, followed by the addition of ethylene oxide. The final product is obtained through a purification process involving column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been widely used in scientific research to investigate the role of PKC in various cellular processes. It has been shown to be a potent inhibitor of PKC activity in vitro and in vivo. 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been used to study the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of PKC in signal transduction pathways and gene expression.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)12-7-11(15)3-4-13(12)16/h2-7,10,14,17,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAXYRIXZDCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)

![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
